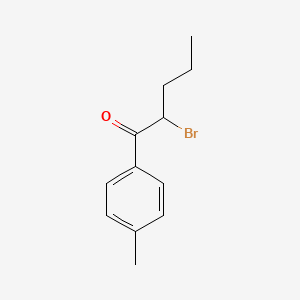

1-Pentanone, 2-bromo-1-(4-methylphenyl)-

Description

General Overview of α-Bromoketone Chemistry

An α-bromoketone is an organic compound characterized by a ketone functional group with a bromine atom attached to the adjacent carbon atom, known as the α-carbon. fiveable.me This structural arrangement imparts unique reactivity to the molecule. The presence of the electron-withdrawing bromine atom makes the α-carbon electrophilic and thus susceptible to attack by nucleophiles. fiveable.me

The chemistry of α-bromoketones is dominated by two primary reaction pathways: nucleophilic substitution and elimination. In substitution reactions, the bromine atom is replaced by a variety of nucleophiles. fiveable.mevulcanchem.com In elimination reactions, the bromine atom and a hydrogen atom from the adjacent β-carbon are removed, typically by a base, to form an α,β-unsaturated ketone. fiveable.melibretexts.org This dehydrobromination is a valuable method for introducing carbon-carbon double bonds into a molecule. libretexts.orgopenstax.org

Importance of Brominated Ketone Building Blocks in Contemporary Organic Synthesis

α-Haloketones, including α-bromoketones, are highly valuable and versatile building blocks in modern organic synthesis. researchgate.netmdpi.comnih.gov Their utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. researchgate.netmdpi.com This bifunctionality allows for the construction of a wide array of more complex molecules.

These compounds are essential precursors in the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant biological activity. researchgate.netmdpi.comnih.gov Research has shown that α-bromo-, α-chloro-, and α-iodoketones serve as key intermediates for producing blockbuster pharmacological compounds. researchgate.netmdpi.comnih.gov Their applications extend to being crucial starting materials for chiral building blocks used in the synthesis of HIV protease inhibitors like atazanavir (B138) and darunavir. taylorandfrancis.comacs.org The selective reactions that α-bromoketones undergo make them indispensable tools for medicinal chemists and researchers developing novel therapeutics. researchgate.net

Contextualization of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- within α-Bromoketone Research Landscape

1-Pentanone, 2-bromo-1-(4-methylphenyl)-, also known by synonyms such as 2-bromo-1-p-tolyl-pentan-1-one, is a specific α-bromoketone that serves as a valuable research intermediate. chemicalbook.comchemspider.com Its structure features a pentanone backbone, a phenyl group with a methyl substituent at the para-position (a p-tolyl group) attached to the carbonyl carbon, and a bromine atom at the α-position.

This compound is synthesized from its corresponding ketone precursor, 1-(4-methylphenyl)-1-pentanone (also known as 4'-methylvalerophenone). nih.govnist.gov One documented synthetic route involves the bromination of 1-(p-tolyl)pentan-1-one using bromine in the presence of a catalytic amount of aluminum trichloride. nih.gov

The significance of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- in the research landscape is highlighted by its use as an intermediate in the synthesis of biologically active molecules. nih.govlookchem.com For instance, it is a precursor in the preparation of analogs of Pyrovalerone, a compound known to be a potent inhibitor of the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov This places the compound squarely within the field of medicinal chemistry and drug discovery, where it serves as a building block for creating novel compounds with potential therapeutic applications.

Chemical Properties of 1-Pentanone, 2-bromo-1-(4-methylphenyl)-

| Property | Value |

|---|---|

| CAS Number | 850352-48-6 chemicalbook.comchemspider.comlookchem.com |

| Molecular Formula | C12H15BrO chemspider.com |

| Molecular Weight | 255.155 g/mol chemspider.com |

| IUPAC Name | 2-Bromo-1-(4-methylphenyl)pentan-1-one chemspider.com |

Historical Development of Academic Research on α-Bromoketones

Academic research into α-haloketones has a long and rich history. The α-halogenation of aldehydes and ketones was the subject of one of the earliest mechanistic investigations in organic chemistry. libretexts.org In the early 1900s, chemist Arthur Lapworth demonstrated that the rate of acid-catalyzed halogenation of acetone (B3395972) was independent of the halogen's concentration and identity (chlorination, bromination, and iodination all occurred at the same rate). libretexts.orgopenstax.org This led to the crucial insight that the rate-determining step was the acid-catalyzed formation of an enol intermediate. libretexts.orgopenstax.org

Over the decades, the understanding and application of α-haloketone chemistry expanded significantly. The Favorskii rearrangement, a well-known reaction of α-haloketones with a base to form carboxylic acid derivatives, was extensively reviewed by the mid-20th century. nih.gov Foundational reviews in the 1950s described the reactivity of these compounds towards various nucleophiles. nih.gov In the past two decades, research has continued to evolve, with a substantial focus on developing greener, more efficient, and more versatile synthetic methods for accessing these industrially relevant building blocks. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-methylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-3-4-11(13)12(14)10-7-5-9(2)6-8-10/h5-8,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOSCHJZYMDGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283673 | |

| Record name | 2-Bromo-1-(4-methylphenyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850352-48-6 | |

| Record name | 2-Bromo-1-(4-methylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850352-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-methylphenyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Pentanone, 2 Bromo 1 4 Methylphenyl

Nucleophilic Substitution Reactions at the α-Carbon

The primary mode of reactivity for 1-Pentanone, 2-bromo-1-(4-methylphenyl)- involves nucleophilic substitution at the carbon atom bearing the bromine. The carbonyl group enhances the electrophilicity of this α-carbon, making it a prime target for a wide array of nucleophiles. These reactions typically proceed via an S\textsubscript{N}2 mechanism, leading to the displacement of the bromide ion.

Reaction with Amine Nucleophiles (e.g., in Cathinone (B1664624) Analogue Synthesis)

A significant application of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- is in the synthesis of substituted cathinones, a class of compounds with psychoactive properties. The reaction with various primary and secondary amines serves as a key step in the formation of these analogues. For instance, the reaction with pyrrolidine (B122466) leads to the formation of 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, a well-known cathinone derivative. nih.govdrugs.ieresearchgate.net

The general mechanism involves the nucleophilic attack of the amine on the electrophilic α-carbon, displacing the bromide ion. This reaction is a classic example of an S\textsubscript{N}2 displacement at an α-haloketone. acs.org

Reaction Scheme:

Reactants: 1-Pentanone, 2-bromo-1-(4-methylphenyl)- and an amine (e.g., pyrrolidine).

Product: The corresponding α-amino ketone (e.g., 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one).

Mechanism: Nucleophilic substitution (S\textsubscript{N}2).

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 1-Pentanone, 2-bromo-1-(4-methylphenyl)- | Pyrrolidine | 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | Nucleophilic Substitution |

| 1-Pentanone, 2-bromo-1-(4-methylphenyl)- | Primary Amine (R-NH₂) | 1-(4-methylphenyl)-2-(alkylamino)pentan-1-one | Nucleophilic Substitution |

| 1-Pentanone, 2-bromo-1-(4-methylphenyl)- | Secondary Amine (R₂NH) | 1-(4-methylphenyl)-2-(dialkylamino)pentan-1-one | Nucleophilic Substitution |

Reaction with Sulfur and Oxygen Nucleophiles

The high reactivity of the α-carbon in 1-Pentanone, 2-bromo-1-(4-methylphenyl)- extends to reactions with sulfur and oxygen nucleophiles. These reactions are also typically S\textsubscript{N}2 displacements.

With sulfur nucleophiles , such as thiols (R-SH) or thiourea (B124793), the reaction leads to the formation of α-thio ketones. The high nucleophilicity of sulfur makes these reactions efficient. chemistrysteps.comlibretexts.orgpearson.com For example, reaction with a thiolate anion (RS⁻) would yield an α-alkylthio- or α-arylthio-ketone.

With oxygen nucleophiles , such as hydroxides or carboxylates, the corresponding α-hydroxy or α-acyloxy ketones can be formed. libretexts.org For instance, reaction with a carboxylate anion (RCOO⁻) would result in an ester linkage at the α-position. However, with strong bases like hydroxides, competing elimination reactions can occur.

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Sulfur | Thiolate (RS⁻) | α-Thioether Ketone |

| Sulfur | Thiourea | α-Isothiouronium Ketone Salt |

| Oxygen | Hydroxide (OH⁻) | α-Hydroxy Ketone |

| Oxygen | Carboxylate (RCOO⁻) | α-Acyloxy Ketone |

Intramolecular Cyclization Pathways leading to Heterocycles

While less common for this specific linear pentanone derivative, α-haloketones can undergo intramolecular cyclization reactions if a suitable nucleophilic group is present elsewhere in the molecule. For a molecule like 1-Pentanone, 2-bromo-1-(4-methylphenyl)-, this would require prior modification to introduce a nucleophile on the pentyl chain.

For example, if the terminal methyl group of the pentyl chain were replaced with a hydroxyl or amino group, an intramolecular S\textsubscript{N}2 reaction could potentially lead to the formation of a cyclic ether or amine, respectively. The feasibility of such a reaction would depend on the chain length, which dictates the size of the resulting ring, with 5- and 6-membered rings being the most favored due to their thermodynamic stability. acs.orglibretexts.org

Reduction Reactions of the Carbonyl Group

The carbonyl group of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity for aldehydes and ketones. masterorganicchemistry.comlibretexts.orgchemguide.co.uklibretexts.org

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate, typically from the solvent (e.g., methanol (B129727) or ethanol), yields the corresponding secondary alcohol, 2-bromo-1-(4-methylphenyl)pentan-1-ol.

Reaction Summary:

Reactant: 1-Pentanone, 2-bromo-1-(4-methylphenyl)-

Reagent: Sodium Borohydride (NaBH₄)

Product: 2-bromo-1-(4-methylphenyl)pentan-1-ol

Reaction Type: Nucleophilic addition

Oxidation Reactions of the Carbonyl Group

The oxidation of a ketone functional group is generally a challenging transformation under standard conditions, as it requires the cleavage of a carbon-carbon bond. Direct oxidation of the carbonyl group in 1-Pentanone, 2-bromo-1-(4-methylphenyl)- is not a typical reaction pathway.

However, under specific and often harsh oxidative conditions, cleavage of the C-C bond adjacent to the carbonyl can occur. More relevant to α-haloketones is the possibility of α-hydroxylation under certain oxidative conditions, which would replace the bromine atom with a hydroxyl group, as discussed in the context of nucleophilic substitution. organic-chemistry.orgresearchgate.net

Elimination Reactions: Formation of α,β-Unsaturated Ketones via Dehydrobromination

A characteristic reaction of α-bromo ketones is their ability to undergo dehydrobromination to form α,β-unsaturated ketones. This elimination reaction is typically promoted by a non-nucleophilic base to minimize competing substitution reactions. libretexts.orglibretexts.orgpressbooks.pubopenstax.org

The mechanism is generally an E2 (bimolecular elimination) process, where the base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the bromine-bearing carbon), and the bromide ion is simultaneously eliminated. The use of a sterically hindered base, such as pyridine, is common for this transformation.

In the case of 1-Pentanone, 2-bromo-1-(4-methylphenyl)-, dehydrobromination would lead to the formation of 1-(4-methylphenyl)pent-1-en-3-one.

Dehydrobromination Reaction:

Reactant: 1-Pentanone, 2-bromo-1-(4-methylphenyl)-

Reagent: Base (e.g., Pyridine)

Product: 1-(4-methylphenyl)pent-1-en-3-one

Mechanism: E2 Elimination

| Reaction Type | Reagents | Product |

|---|---|---|

| Dehydrobromination | Pyridine, Heat | 1-(4-methylphenyl)pent-1-en-3-one |

Pericyclic and Rearrangement Reactions involving α-Bromoketones

α-Bromoketones, such as 1-Pentanone, 2-bromo-1-(4-methylphenyl)-, are substrates for several important transformations, most notably the Favorskii rearrangement. This reaction converts α-halo ketones into carboxylic acid derivatives upon treatment with a base. wikipedia.orgpurechemistry.org The nature of the product—whether a carboxylic acid, ester, or amide—depends on the base used (hydroxide, alkoxide, or amine, respectively). wikipedia.orgnrochemistry.com

The most widely accepted mechanism for α-halo ketones with at least one α-hydrogen involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgalfa-chemistry.com The process is initiated by the abstraction of a proton from the α'-position (the side away from the halogen), forming an enolate. wikipedia.orgpurechemistry.org This enolate then undergoes intramolecular nucleophilic substitution to form a bicyclic or polycyclic cyclopropanone intermediate, which is subsequently attacked by a nucleophile. nrochemistry.com Ring-opening of this strained intermediate proceeds to form the most stable carbanion, which is then protonated to yield the final rearranged product. wikipedia.org For cyclic α-halo ketones, this rearrangement results in a ring contraction, a valuable method for synthesizing smaller cyclic systems. wikipedia.orgalfa-chemistry.com

An alternative mechanistic viewpoint describes the formation of the cyclopropanone intermediate as a pericyclic reaction. 182.160.97 In this description, the enolate loses the halide ion to form a dipolar species known as an oxyallyl cation. This intermediate can then undergo a two-electron disrotatory electrocyclic reaction to close into the cyclopropanone ring. wikipedia.org182.160.97

For α-halo ketones that lack an enolizable α'-hydrogen, the reaction proceeds through a different pathway often called the quasi-Favorskii or semi-benzilic acid rearrangement. nrochemistry.comalfa-chemistry.com In this mechanism, the nucleophilic base attacks the carbonyl carbon directly, forming a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate, where the neighboring carbon migrates and displaces the halide ion. wikipedia.org

| Feature | Cyclopropanone Mechanism | Quasi-Favorskii (Semi-Benzilic) Mechanism |

|---|---|---|

| Substrate Requirement | α-Halo ketone with at least one enolizable α'-hydrogen. nrochemistry.com | α-Halo ketone with no enolizable α'-hydrogens. nrochemistry.com |

| Key Intermediate | Cyclopropanone. wikipedia.orgalfa-chemistry.com | Tetrahedral intermediate. wikipedia.org |

| Initial Step | Deprotonation at the α'-carbon to form an enolate. purechemistry.orgnrochemistry.com | Nucleophilic attack at the carbonyl carbon. wikipedia.org |

| Key Transformation | Intramolecular cyclization followed by nucleophilic ring-opening. wikipedia.org | Concerted collapse of the tetrahedral intermediate with carbon migration. wikipedia.org |

Mechanistic Pathways Underlying α-Bromoketone Reactivity

The reactivity of α-bromoketones is multifaceted, with outcomes dictated by the specific reaction conditions and the nature of the reactants. The underlying mechanisms can involve ionic intermediates, such as enols and enolates, or proceed through radical pathways.

Role of Enol and Enolate Intermediates in Halogenation

The synthesis of α-bromoketones itself hinges on the formation of enol or enolate intermediates from the parent ketone. The specific intermediate depends on whether the reaction is conducted under acidic or basic conditions.

Under acidic conditions, the halogenation of a ketone like 1-pentanone, 1-(4-methylphenyl)- proceeds through an enol intermediate. libretexts.orgchemistrysteps.commasterorganicchemistry.com The reaction is acid-catalyzed, beginning with the protonation of the carbonyl oxygen, which facilitates tautomerization to the enol form. libretexts.orgmasterorganicchemistry.com The formation of this enol is the slow, rate-determining step of the reaction. libretexts.orglibretexts.org The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine (Br₂) to form the α-bromo ketone and regenerate the acid catalyst. masterorganicchemistry.com Kinetic studies have shown that the reaction rate is dependent on the concentrations of the ketone and the acid catalyst but is independent of the halogen concentration, supporting the enol formation as the rate-limiting step. libretexts.orglibretexts.org For unsymmetrical ketones, halogenation typically occurs at the more substituted α-carbon, as this leads to the more stable, more substituted enol intermediate. chemistrysteps.com

In contrast, base-catalyzed halogenation occurs via an enolate intermediate. chemistrysteps.com A base removes an α-proton to form a nucleophilic enolate, which then attacks the electrophilic halogen. youtube.com A significant challenge with this method is that the reaction is often difficult to stop at the stage of monohalogenation. chemistrysteps.com The introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-protons, making the monobrominated product more reactive than the starting ketone. chemistrysteps.com Consequently, polyhalogenation often occurs, and for methyl ketones, this can lead to the haloform reaction. youtube.com

| Feature | Acid-Catalyzed Halogenation | Base-Catalyzed Halogenation |

|---|---|---|

| Key Intermediate | Enol. libretexts.orgmasterorganicchemistry.com | Enolate. chemistrysteps.comyoutube.com |

| Rate-Determining Step | Formation of the enol intermediate. libretexts.orglibretexts.org | Formation of the enolate. |

| Regioselectivity | Occurs at the more substituted α-carbon (thermodynamic control). chemistrysteps.com | Often less selective, depends on kinetic vs. thermodynamic control. |

| Reaction Control | Easier to control; stops at monohalogenation. chemistrysteps.com | Difficult to stop at monohalogenation; polyhalogenation is common. chemistrysteps.com |

| Rate Law | rate = k[ketone][H⁺]. libretexts.orglibretexts.org | rate = k[ketone][base]. |

Analysis of SN(C) and SN(X) Mechanisms in Nucleophilic Reactions

Once formed, α-bromoketones are excellent substrates for nucleophilic substitution reactions. These reactions can proceed through two distinct pathways: a conventional attack at the α-carbon, which can be termed SN(C), or a less common attack at the bromine atom, known as a halogenophilic or SN(X) reaction.

The most common pathway is the bimolecular nucleophilic substitution at the carbon (SN2). In this mechanism, a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion as the leaving group in a single, concerted step. dalalinstitute.comlibretexts.org This reaction proceeds with an inversion of stereochemistry at the α-carbon if it is a chiral center. dalalinstitute.comlibretexts.org The reactivity is sensitive to steric hindrance around the α-carbon. youtube.com

A different mechanistic possibility is the halogenophilic substitution (SN2X), where the nucleophile attacks the electrophilic bromine atom instead of the carbon. nih.gov This pathway is distinct from the SN2 reaction at carbon but can lead to the same product. The feasibility of an SN2X pathway depends on the nature of the nucleophile and the substrate. Quantitative studies using stereospecific reactions have been developed to distinguish between the SN2 and SN2X pathways, as they have different stereochemical outcomes. nih.gov These two mechanisms can be considered inherently linked and may occur to varying degrees in many reactions involving α-haloketones. nih.gov

| Feature | SN2 at Carbon (SN2(C)) | Halogenophilic Attack (SN2(X)) |

|---|---|---|

| Site of Nucleophilic Attack | α-Carbon atom. dalalinstitute.com | Bromine atom. nih.gov |

| Intermediate | None (concerted mechanism). libretexts.org | Pro-chiral anion intermediate may be involved. nih.gov |

| Stereochemical Outcome | Inversion of configuration at the α-carbon. dalalinstitute.comlibretexts.org | Can lead to different stereochemical outcomes than SN2(C). nih.gov |

| Commonality | Very common for α-haloketones. fiveable.me | Less common, but a recognized competitive pathway. nih.gov |

Considerations of Radical Mechanisms in Bromination

While ionic pathways are common, radical mechanisms also play a crucial role in the chemistry of α-bromoketones, both in their formation and their subsequent reactions.

The bromination of ketones can be achieved through a free-radical chain mechanism, particularly under UV irradiation or with radical initiators. byjus.com This process typically involves three stages:

Initiation: Homolytic cleavage of a bromine molecule (Br₂) by UV light to generate two bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts an α-hydrogen from the ketone to form an alkyl radical and HBr. This ketone radical then reacts with another molecule of Br₂ to form the α-bromo ketone and a new bromine radical, which continues the chain. byjus.com

Termination: The reaction ceases when radicals combine with each other. byjus.com

Free-radical bromination is known to be more selective than chlorination. masterorganicchemistry.com According to Hammond's postulate, the transition state for the endothermic hydrogen abstraction by a bromine radical resembles the products (the alkyl radical), making the reaction highly selective for the formation of the most stable radical. masterorganicchemistry.com

Furthermore, α-bromo ketones themselves can undergo photoinduced reactions. researchgate.netacs.org Irradiation can cause homolytic cleavage of the C-Br bond, which is relatively weak, to generate a radical pair. researchgate.net These radical intermediates can then participate in various subsequent reactions, such as elimination, rearrangement, or addition, offering synthetic pathways to other functionalized molecules like α,β-unsaturated ketones or β-bromo ketones. researchgate.net

| Stage | Description | Example Reaction Step |

|---|---|---|

| Initiation | Generation of radical species, typically by photolysis. byjus.com | Br₂ + hv → 2 Br• |

| Propagation | A two-step chain reaction sequence that forms the product and regenerates the radical. byjus.com | R-H + Br• → R• + HBr R• + Br₂ → R-Br + Br• |

| Termination | Consumption of radicals to end the chain reaction. byjus.com | Br• + Br• → Br₂ R• + Br• → R-Br R• + R• → R-R |

Applications of 1 Pentanone, 2 Bromo 1 4 Methylphenyl As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

As an α-haloketone, 1-Pentanone, 2-bromo-1-(4-methylphenyl)- is a valuable precursor for constructing larger and more intricate organic molecules. guidechem.comnih.gov Its role as a synthetic intermediate is primarily defined by the ability to introduce new functional groups and extend the carbon skeleton through reactions at its electrophilic centers. nih.gov The α-bromo substituent can be displaced by a wide array of nucleophiles, such as amines, thiols, and carbanions, thereby forging new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds.

Furthermore, the ketone functionality can be transformed into other groups; for example, it can be reduced to a secondary alcohol. guidechem.com This dual reactivity allows for sequential or sometimes one-pot multi-component reactions, providing efficient pathways to target molecules that might otherwise require more lengthy synthetic routes. This strategic importance is particularly evident in the preparation of pharmaceutical intermediates and novel chemical entities for research. guidechem.comnih.gov

Role in the Construction of Heterocyclic Systems

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are of immense importance in medicinal chemistry and materials science. α-Haloketones like 1-Pentanone, 2-bromo-1-(4-methylphenyl)- are well-established starting materials for the synthesis of various heterocyclic systems. researchgate.net The reaction typically involves the α-haloketone acting as a dielectrophilic component that reacts with a dinucleophilic species to form the ring.

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. core.ac.uk The synthetic versatility of pyrimidines has led to their incorporation into a vast number of biologically active molecules. core.ac.uk One of the classical methods for pyrimidine (B1678525) synthesis involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. While not a β-dicarbonyl compound itself, 1-Pentanone, 2-bromo-1-(4-methylphenyl)- can be used in multi-component reactions that generate the pyrimidine core. For instance, α-haloketones can react with amidines and other reagents to construct polysubstituted pyrimidines. organic-chemistry.org The reaction of the ketone with reagents like N,N-dimethylformamide dimethyl acetal (B89532) can generate an enamine intermediate, which then undergoes cyclization with an ammonium (B1175870) source to form the pyrimidine ring. organic-chemistry.org

Table 1: General Reaction Scheme for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Resulting Heterocycle | General Method Reference |

|---|---|---|---|

| α-Haloketone (e.g., 1-Pentanone, 2-bromo-1-(4-methylphenyl)-) | Amidine Hydrochloride | Substituted Pyrimidine | organic-chemistry.org |

| Ketone | Ammonium Acetate (B1210297) & N,N-dimethylformamide dimethyl acetal | Substituted Pyrimidine | organic-chemistry.org |

The synthesis of sulfur-containing heterocycles such as thiophenes and thiazoles frequently employs α-haloketones as key starting materials. The Hantzsch thiazole (B1198619) synthesis is a classic example, involving the reaction of an α-haloketone with a thioamide. In this context, 1-Pentanone, 2-bromo-1-(4-methylphenyl)- would react with a thioamide (e.g., thioacetamide) to yield a highly substituted thiazole derivative.

Thiophenes, five-membered rings containing one sulfur atom, can also be prepared using this precursor. organic-chemistry.org The Gewald reaction, for instance, allows for the synthesis of 2-aminothiophenes from an α-mercapto-ketone, which can be generated in situ, and a nitrile. More direct methods involve the condensation of the α-haloketone with a sulfur-containing reagent and a compound with an active methylene (B1212753) group. organic-chemistry.orgresearchgate.net

Table 2: General Reaction Schemes for Thiophene and Thiazole Synthesis

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Named Reaction/Method |

|---|---|---|---|

| 1-Pentanone, 2-bromo-1-(4-methylphenyl)- | Thioamide (e.g., Thioacetamide) | Substituted Thiazole | Hantzsch Thiazole Synthesis researchgate.net |

| 1-Pentanone, 2-bromo-1-(4-methylphenyl)- | Sulfur source and α-cyano ester | Substituted Thiophene | Gewald-type Synthesis organic-chemistry.org |

Intermediate in the Synthesis of Substituted Cathinone (B1664624) Analogues and Related Structures

One of the most direct and well-documented applications of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- is its use as a crucial intermediate in the synthesis of substituted cathinones. nih.govwikipedia.org Substituted cathinones are a class of compounds characterized by a β-keto-phenethylamine core structure. nih.govtaylorandfrancis.com The synthesis generally involves the reaction of an α-bromo ketone with a primary or secondary amine, which displaces the bromide ion via nucleophilic substitution to form the corresponding β-amino ketone. researchgate.net

The synthesis of specific substituted cathinone analogues such as 4-MPD (2-(methylamino)-1-(4-methylphenyl)-1-pentanone) and 4-MEAP (2-(ethylamino)-1-(4-methylphenyl)-1-pentanone) exemplifies the utility of 1-Pentanone, 2-bromo-1-(4-methylphenyl)-. researchgate.netmdpi.com The synthetic pathway is straightforward:

Bromination : The starting material, 1-(4-methylphenyl)-1-pentanone, is brominated at the alpha position to yield 1-Pentanone, 2-bromo-1-(4-methylphenyl)-. researchgate.net

Amination : The resulting α-bromo ketone is then reacted with the appropriate amine. Reaction with methylamine (B109427) yields 4-MPD, while reaction with ethylamine (B1201723) produces 4-MEAP. researchgate.net

This nucleophilic substitution reaction provides a direct route to the target β-amino ketone structure. nih.govresearchgate.net This method has been used to synthesize standards for the analytical identification of these compounds. researchgate.netnih.gov

Table 3: Synthesis of 4-MPD and 4-MEAP

| Intermediate | Amine Reagent | Final Product | Product Abbreviation |

|---|---|---|---|

| 1-Pentanone, 2-bromo-1-(4-methylphenyl)- | Methylamine | 2-(Methylamino)-1-(4-methylphenyl)-1-pentanone | 4-MPD mdpi.com |

| 1-Pentanone, 2-bromo-1-(4-methylphenyl)- | Ethylamine | 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone | 4-MEAP researchgate.net |

The synthetic route used for 4-MPD and 4-MEAP can be readily adapted to create a wide variety of structurally related analogues. frontiersin.org These derivatization strategies typically involve modifications at several key positions of the cathinone scaffold. wikipedia.org

Variation of the Amino Group : By choosing different primary or secondary amines for the substitution reaction, a diverse library of N-substituted analogues can be generated. For example, using propylamine (B44156) would yield the N-propyl analogue, while using a cyclic amine like pyrrolidine (B122466) would produce a pyrovalerone-type structure. nih.gov

Modification of the Alkyl Chain : The length of the alkyl chain originating from the valerophenone (B195941) starting material can be altered. For example, starting with 4'-methylpropiophenone (B145568) instead of 4'-methylvalerophenone (B155563) would ultimately lead to cathinone analogues with a shorter ethyl side chain.

Substitution on the Aromatic Ring : The 4-methylphenyl group can be replaced with other substituted or unsubstituted aryl rings. This is achieved by starting the synthesis with a different substituted propiophenone, valerophenone, etc., in the initial bromination step. nih.gov

These derivatization strategies allow for the systematic exploration of structure-activity relationships within this class of compounds. frontiersin.org

Utilization in Polymer Chemistry Research (General α-Haloketones)

The compound 1-Pentanone, 2-bromo-1-(4-methylphenyl)- belongs to the class of α-haloketones, which are recognized for their significant utility in polymer chemistry. nih.govmdpi.com The high reactivity of the carbon-halogen bond, influenced by the adjacent carbonyl group, makes these compounds particularly effective as initiators in controlled radical polymerization processes. mdpi.comnih.gov Their primary application is in Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers. wikipedia.orgcmu.edu

In the context of ATRP, an α-haloketone can serve as the initiator (R-X). The process is typically mediated by a transition metal complex (e.g., copper halides) that reversibly activates and deactivates the propagating polymer chain. wikipedia.org The cycle begins with the abstraction of the halogen atom (bromine, in this case) from the α-haloketone initiator by the metal complex in its lower oxidation state. This action forms a radical that initiates polymerization by adding to a monomer molecule. The halogen is then transferred back to the propagating chain end by the metal complex in its higher oxidation state, reforming a dormant species. This reversible activation-deactivation process allows for polymer chains to grow simultaneously and at a controlled rate, resulting in polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. cmu.eduresearchgate.net

A key advantage of using α-haloketone initiators in ATRP is the retention of the halogen atom at the terminus of the polymer chain. wikipedia.org This terminal halide serves as a reactive handle for subsequent chemical transformations, a strategy known as post-polymerization modification (PPM). nih.govresearchgate.net Through nucleophilic substitution or other radical reactions, this end group can be converted into a wide array of other functional groups, or it can be used to initiate the growth of a second polymer block, leading to the formation of block copolymers. cmu.edu This versatility makes α-haloketones valuable tools for creating advanced polymeric materials with tailored functionalities. rsc.org

While specific research detailing the use of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- as a polymerization initiator is not extensively documented, its structural features are analogous to other α-haloketones commonly employed in ATRP. The research findings for structurally similar initiators provide a strong basis for its potential application in synthesizing polymers with controlled characteristics.

The following table presents representative data from ATRP experiments using α-halo initiators, illustrating the high degree of control achievable over the final polymer properties.

| Monomer | Initiator System | Catalyst/Ligand | Mn ( g/mol ) | PDI (Mw/Mn) |

| Styrene | Ethyl α-bromoisobutyrate | CuBr / PMDETA | 9,400 | 1.10 |

| Methyl Methacrylate | 2-Bromo-1-phenylethanone | CuBr / bpy | 12,500 | 1.15 |

| n-Butyl Acrylate | Methyl 2-bromopropionate | CuBr / HMTETA | 21,000 | 1.21 |

| Acrylonitrile | 2-Bromopropionitrile | CuBr / bpy | 15,800 | 1.18 |

This table is illustrative of typical results obtained in Atom Transfer Radical Polymerization (ATRP) and is based on general findings in the field. Mn = Number-average molecular weight; PDI = Polydispersity Index; PMDETA = Pentamethyldiethylenetriamine; bpy = 2,2'-bipyridine; HMTETA = Hexamethyltriethylenetetramine.

Advanced Analytical and Computational Studies in the Research of 1 Pentanone, 2 Bromo 1 4 Methylphenyl

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment in Research

Spectroscopic methods are fundamental tools in chemical research, providing detailed information about molecular structure and composition. For a compound like 1-Pentanone, 2-bromo-1-(4-methylphenyl)-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed to achieve unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. While specific spectral data for 1-Pentanone, 2-bromo-1-(4-methylphenyl)- is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of analogous structures and known substituent effects. rsc.orgmodgraph.co.uk

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information. The aromatic protons on the 4-methylphenyl (p-tolyl) group would typically appear as a pair of doublets in the aromatic region (approximately 7.2-7.9 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The methyl group attached to the ring would produce a singlet at around 2.4 ppm. The proton on the carbon bearing the bromine atom (the α-carbon) is anticipated to be a triplet or doublet of doublets in the range of 5.2-5.4 ppm, shifted downfield due to the deshielding effects of both the adjacent carbonyl group and the bromine atom. The methylene (B1212753) and methyl protons of the pentanone chain would appear further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon is highly deshielded and would appear significantly downfield, typically in the range of 190-210 ppm for ketones. pressbooks.pub The carbon atom attached to the bromine (C-Br) would resonate at approximately 40-50 ppm. nih.gov Aromatic carbons and the carbons of the alkyl chain would have characteristic shifts that allow for the complete assignment of the carbon skeleton. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Pentanone, 2-bromo-1-(4-methylphenyl)-

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carbonyl (C=O) | --- | 190 - 200 |

| C-Br | 5.2 - 5.4 | 40 - 50 |

| Aromatic C-H | 7.2 - 7.9 | 128 - 135 |

| Aromatic C (quaternary) | --- | 130 - 145 |

| Ar-CH₃ | 2.4 | ~21 |

| -CH₂- (pentanone chain) | 1.4 - 2.2 | 20 - 40 |

| -CH₃ (pentanone chain) | 0.9 | ~14 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. vscht.cz For 1-Pentanone, 2-bromo-1-(4-methylphenyl)-, the most diagnostic absorption would be the strong, sharp peak corresponding to the carbonyl (C=O) group stretch. In aromatic ketones, this band typically appears in the region of 1685-1690 cm⁻¹. pressbooks.puborgchemboulder.com The presence of conjugation with the aromatic ring lowers the frequency compared to a saturated aliphatic ketone (which appears around 1715 cm⁻¹). orgchemboulder.com

Other expected absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹). scribd.com The C-Br stretch is also expected, typically appearing in the fingerprint region between 550-850 cm⁻¹, though it can sometimes be weak or difficult to assign definitively. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for 1-Pentanone, 2-bromo-1-(4-methylphenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Aryl Ketone) | C=O Stretch | 1685 - 1690 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | Medium-Weak |

| Alkyl Halide | C-Br Stretch | 550 - 850 | Medium-Weak |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is invaluable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for analyzing volatile compounds like α-bromoketones. semanticscholar.org

A key feature in the mass spectrum of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- would be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, one at the mass corresponding to the ⁷⁹Br isotope (M) and another two mass units higher (M+2). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for α-haloketones include α-cleavage, where the bond between the carbonyl carbon and the α-carbon is broken. For this molecule, a prominent fragment would likely be the p-toluoyl cation ([CH₃C₆H₄CO]⁺) at m/z 119, resulting from the loss of the bromobutyl radical. Another possible fragmentation is the loss of the bromine atom (·Br) to give a fragment at [M-Br]⁺. High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula with high confidence.

Chromatographic Separation and Purification Methodologies (HPLC, GC) in Synthetic Research

Chromatography is essential for separating the target compound from starting materials, byproducts, and solvents after a chemical reaction. unirioja.es Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques used for the analysis and purification of synthetic products like 1-Pentanone, 2-bromo-1-(4-methylphenyl)-.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. A reverse-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be effective for this compound. sielc.comup.ac.za The purity of the synthesized product can be accurately determined by integrating the peak area in the chromatogram. Preparative HPLC can be employed to isolate the pure compound on a larger scale.

Gas Chromatography (GC): GC is an ideal method for monitoring the progress of the synthesis of 1-Pentanone, 2-bromo-1-(4-methylphenyl)-, due to the compound's expected volatility. uclm.es Small aliquots can be taken from the reaction mixture over time and analyzed by GC to determine the consumption of starting materials and the formation of the product. semanticscholar.org When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities, making it a powerful tool for analyzing complex reaction mixtures. libretexts.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for compounds that can be grown as single crystals. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. nih.gov

While a crystal structure for 1-Pentanone, 2-bromo-1-(4-methylphenyl)- is not publicly available, analysis of similar structures, such as 2-bromo-1-phenylethanone, provides insight into the expected molecular geometry. researchgate.net Such an analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystal lattice. For instance, it would show the dihedral angle between the plane of the p-tolyl ring and the carbonyl group. It would also detail any intermolecular interactions, such as C-H···O hydrogen bonds, which influence the crystal packing. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for Reactivity and Conformation

Computational chemistry provides theoretical insights into molecular properties and reactivity, complementing experimental data. up.ac.za Methods like Density Functional Theory (DFT) can be used to model the structure of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- and predict its spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies.

Furthermore, molecular modeling can be used to study the compound's reactivity. up.ac.za The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack (Sₙ2 reaction). nih.govacs.org Computational models can calculate the activation energies for reactions with various nucleophiles, helping to predict reaction outcomes and rationalize observed chemical behavior. up.ac.za Conformational analysis can also be performed to determine the most stable arrangement of the flexible pentanone chain relative to the aromatic ring, which can influence its reactivity. wikipedia.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and predicting the reactivity of organic molecules like 1-Pentanone, 2-bromo-1-(4-methylphenyl)-. While specific DFT studies on this exact pentanone derivative are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of closely related structures, such as 2-bromo-1-(p-tolyl)ethanone. The underlying principles and the effects of the para-methylphenyl group on the electronic environment are comparable.

DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to optimize the molecular geometry and compute a range of electronic descriptors. These descriptors help in understanding the molecule's stability, reactivity, and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For α-bromo ketones, the LUMO is typically localized on the σ* anti-bonding orbital of the C-Br bond, making this site susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, representing the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are invaluable for predicting how 1-Pentanone, 2-bromo-1-(4-methylphenyl)- will behave in the presence of various reagents. For instance, the electrophilicity index can help in forecasting its reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP) maps are another significant output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 1-Pentanone, 2-bromo-1-(4-methylphenyl)-, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) around the α-carbon and the hydrogen atoms, indicating sites for nucleophilic attack.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.8 eV |

| Global Softness (S) | 0.357 eV⁻¹ |

| Electrophilicity Index (ω) | 2.86 eV |

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of reactions involving 1-Pentanone, 2-bromo-1-(4-methylphenyl)- is fundamental to controlling reaction outcomes and improving synthesis efficiency. Computational modeling of reaction pathways and the analysis of transition states provide a molecular-level picture of how these reactions proceed.

A common reaction for α-bromo ketones is nucleophilic substitution at the α-carbon. DFT calculations can be used to model the potential energy surface (PES) for such reactions. This involves identifying the structures of the reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For the reaction of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- with a nucleophile, computational studies on analogous α-bromoacetophenones suggest that the mechanism can be complex. rsc.org The reaction can proceed through different channels, including direct substitution (an SN2-like pathway) or carbonyl addition followed by rearrangement. DFT calculations can elucidate which pathway is more favorable by comparing the activation energies of the respective transition states.

The geometry of the transition state provides crucial information about the reaction mechanism. For an SN2 reaction, the TS would feature the incoming nucleophile and the leaving bromide group partially bonded to the α-carbon in a trigonal bipyramidal arrangement. The bond lengths and angles in the calculated TS structure can confirm the synchronous nature of bond-forming and bond-breaking processes.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state. An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface, thus verifying that the identified TS is indeed the correct one for the reaction of interest.

Furthermore, computational studies can reveal interesting phenomena such as "path bifurcation," where a single transition state can lead to two different products. For reactions of α-bromo ketones with certain nucleophiles, it has been shown that the system can proceed from a single TS to either the substitution or the carbonyl addition product, depending on the electronic nature of the substituents on the phenyl ring. rsc.org The presence of the electron-donating methyl group in the para position of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- is predicted to favor the direct substitution pathway. rsc.org

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| Direct Substitution (SN2-like) | 15.2 | Favored |

| Carbonyl Addition | 18.5 | Less Favorable |

Green Chemistry and Sustainable Synthesis Approaches for α Bromoketones

Development of Solvent-Free Reaction Conditions

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. In the context of α-bromoketone synthesis, several solvent-free methodologies have been developed, offering advantages such as reduced waste, simplified work-up procedures, and often, enhanced reaction rates. mdpi.comresearchgate.net

One approach involves performing the bromination reaction in a neat (solventless) or solid state. researchgate.net For instance, the α-bromination of various aryl and cyclic ketones has been successfully achieved by reacting them with N-halosuccinimides under solvent-free conditions at temperatures ranging from 20-80 °C. researchgate.net Mechanical grinding of solid reactants in a mortar is another technique that facilitates reactions without a solvent medium. mdpi.com For example, the solvent-free α-bromination of aromatic ketones has been accomplished by grinding the ketone with 1,2-dipyridiniumditribromide-ethane (DPTBE), which yielded the desired α-bromoketone. mdpi.com

Microwave irradiation has also emerged as a powerful tool for promoting solvent-free reactions. Gupta and co-workers demonstrated the synthesis of α-bromoaryl ketones by combining urea-hydrogen peroxide (UHP) and sodium bromide with an acetic acid-functionalized silica (B1680970) support, followed by microwave irradiation. mdpi.com This method is notable for its extremely short reaction times and solvent-free conditions. mdpi.com These techniques demonstrate a significant step towards eco-friendly organic synthesis by eliminating the need for volatile organic solvents and other additives like acids, bases, or metal catalysts. researchgate.net

Utilization of Ionic Liquids as Environmentally Benign Reaction Media

Ionic liquids (ILs) have garnered significant attention as "green" recyclable alternatives to traditional molecular solvents. researchgate.net Their unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make them highly suitable for sustainable chemical processes. wikipedia.orgresearchgate.net

The table below illustrates the successful recycling of the ionic liquid [bmim]PF6 in the bromination of acetophenone, demonstrating the sustainability of this approach.

| Run | Yield (%) |

| 1st | 91 |

| 2nd | 90 |

| 3rd | 89 |

| 4th | 91 |

| 5th | 88 |

| 6th | 89 |

| 7th | 87 |

| This interactive table presents data on the recyclability of [bmim]PF6 in the synthesis of α-bromoacetophenone, showing consistent high yields over seven consecutive runs. scirp.org |

Furthermore, some ionic liquids can act as both the solvent and the brominating agent. For example, 1,3-di-n-butylimidazolium tribromide has been used as a reagent for the monobromination of aromatic ketones under solvent-free conditions, offering high conversions and short reaction times. researchgate.net

Development of Non-Hazardous Brominating Agents

A significant drawback of traditional α-bromination methods is the use of molecular bromine (Br2), which is highly toxic, corrosive, and hazardous to handle. mdpi.com Green chemistry principles have driven the development of safer and more environmentally benign brominating agents.

N-Bromosuccinimide (NBS) is one of the most widely used alternatives to liquid bromine. cambridgescholars.comorganic-chemistry.org It is a crystalline solid that is easier and safer to handle and is effective for the α-bromination of a wide variety of ketones under mild conditions. cambridgescholars.comnih.gov Its reactivity can be modulated through the use of various catalysts and reaction conditions. nih.gov

In-situ Generation of Bromine: Another sustainable strategy is the in-situ generation of the active brominating species from more stable and less hazardous precursors. This approach avoids the storage and transport of dangerous chemicals. nih.gov

Oxidative Bromination: Systems using a stable bromide salt, such as sodium bromide (NaBr), potassium bromide (KBr), or hydrobromic acid (HBr), in combination with an oxidant are highly effective. nih.govgoogle.com Hydrogen peroxide (H2O2) is a particularly green oxidant as its only byproduct is water. google.com This method can achieve nearly 100% bromine atom utilization, making it highly atom-economical. google.com Other oxidants like Oxone® (potassium peroxymonosulfate) have also been used effectively with ammonium (B1175870) bromide. researchgate.net

Bromide/Bromate Reagents: A versatile and eco-friendly reagent can be prepared from a 2:1 mixture of bromide and bromate. rsc.org This reagent, when acidified in situ, generates hypobromous acid (HOBr) as the reactive species, which cleanly brominates various substrates. rsc.org

Other Solid Brominating Agents: Several other solid, non-hazardous brominating agents have been developed. These include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and ketone-based brominating agents (KBAs) like ortho-substituted 2,2,2-tribromoacetophenones, which offer practical advantages for specific applications. acs.orgresearchgate.net

The table below compares several brominating agents based on their properties and environmental impact.

| Brominating Agent | Formula | Hazard Profile | Byproduct(s) |

| Molecular Bromine | Br₂ | Highly toxic, corrosive, volatile | Hydrobromic acid (HBr) |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Irritant, solid | Succinimide |

| HBr/H₂O₂ | HBr / H₂O₂ | Corrosive (HBr) | Water (H₂O) |

| KBr/Oxone® | KBr / 2KHSO₅·KHSO₄·K₂SO₄ | Irritant, solid | Sulfate salts |

| DBDMH | C₅H₆Br₂N₂O₂ | Irritant, solid | 5,5-dimethylhydantoin |

| This interactive table provides a comparative overview of different brominating agents, highlighting the shift from hazardous molecular bromine to safer, solid, or in-situ generated alternatives in line with green chemistry principles. |

Catalyst Design for Enhanced Efficiency and Environmental Compatibility

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. For the synthesis of α-bromoketones, various catalytic systems have been designed to be both efficient and environmentally compatible.

Heterogeneous Catalysts: The use of solid-supported catalysts is advantageous as they can be easily separated from the reaction mixture by simple filtration and can often be reused. nih.govyork.ac.uk

Supported Metal Catalysts: Zinc bromide supported on mesoporous silica or acid-activated montmorillonite (B579905) clay has been shown to be a fast, efficient, and reusable catalyst for the bromination of aromatic substrates. york.ac.uk

Supported Acid Catalysts: Solid acid catalysts like Amberlyst-15 or sulfonic acid-functionalized silica can effectively catalyze the bromination of ketones with NBS, providing an easily separable and recyclable alternative to homogeneous acids. nih.gov

Homogeneous and Organocatalysis:

Transition Metal Catalysis: Vanadium complexes are recognized as environmentally friendly catalysts for various organic transformations, including halogenation reactions. researchgate.net Recyclable copper(II) bromide has also been used to catalyze the synthesis of related compounds via an α-bromo intermediate under solvent-free conditions. researchgate.net

Organocatalysis: The development of metal-free catalytic systems is a significant area of green chemistry. Organocatalysts, which are small organic molecules, can effectively promote reactions. For instance, the first organocatalytic enantioselective α-bromination of ketones was achieved using a C2-symmetric imidazolidine (B613845) catalyst, offering high enantioselectivity. rsc.orgresearchgate.net This approach is particularly valuable for the synthesis of chiral molecules without relying on heavy metals. rsc.org

The design of these catalysts focuses on enhancing reaction rates, improving selectivity (e.g., mono- vs. di-bromination), allowing for milder reaction conditions, and enabling catalyst recycling, all of which contribute to a more sustainable chemical process.

Principles of Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org A reaction with high atom economy minimizes the generation of byproducts, thus reducing waste. wikipedia.org

Traditional bromination of ketones using molecular bromine (Br2) suffers from poor atom economy. In this reaction, only one of the two bromine atoms from the Br2 molecule is incorporated into the α-bromoketone. The other bromine atom is converted into hydrogen bromide (HBr) as a byproduct, meaning at least 50% of the bromine reagent's mass is not incorporated into the product. mdpi.com This HBr is corrosive and contributes to waste unless it can be captured and reused. mdpi.com

To improve atom economy and minimize waste, several strategies are employed in modern α-bromination protocols:

Oxidative Bromination: As discussed in section 6.3, methods that use a bromide salt (like HBr or NaBr) with an oxidant (like H2O2) exhibit excellent atom economy. google.com In the HBr/H2O2 system, the hydrogen bromide is oxidized to the active brominating species, and the only theoretical byproduct is water, leading to a bromine utilization rate of nearly 100%. google.com This approach exemplifies a waste-minimized process. google.com

Catalytic Reactions: The use of catalysts, by definition, reduces waste as they are used in small quantities and are not consumed in the reaction. Recyclable catalysts, such as supported reagents or catalysts used in ionic liquids, further contribute to waste minimization by allowing for multiple uses. scirp.orgresearchgate.net

Solvent-Free Synthesis: Eliminating solvents entirely, as detailed in section 6.1, is a direct way to minimize a major source of chemical waste. researchgate.net

By focusing on reaction design that maximizes the incorporation of reactant atoms into the final product and minimizes the use of auxiliary substances like solvents and separation agents, these modern synthetic protocols align with the core green chemistry principles of atom economy and waste minimization.

Future Research Directions and Unexplored Avenues in 1 Pentanone, 2 Bromo 1 4 Methylphenyl Chemistry

Development of Novel Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. 1-Pentanone, 2-bromo-1-(4-methylphenyl)- possesses a stereocenter at the C2 position, yet methodologies for its asymmetric synthesis remain largely unexplored. Future research should prioritize the development of efficient and highly stereoselective synthetic routes.

One promising avenue is the use of biocatalytic asymmetric reduction. Studies on analogous 2-haloacetophenones have demonstrated that mutant secondary alcohol dehydrogenases (TeSADH) can reduce the ketone to the corresponding alcohol, creating a second stereocenter with high enantiopurity. nih.gov A similar strategy could be applied to 1-Pentanone, 2-bromo-1-(4-methylphenyl)-, potentially yielding all four possible stereoisomers of the corresponding bromohydrin, which are valuable chiral building blocks.

Another critical area is the development of catalytic enantioselective α-bromination of the parent ketone, 1-(p-tolyl)pentan-1-one. While acid-catalyzed bromination is a standard method, it yields a racemic product. libretexts.orgmasterorganicchemistry.com Future work could focus on organocatalytic or transition-metal-catalyzed approaches that employ chiral ligands to control the stereochemical outcome of the bromination step.

Table 1: Potential Asymmetric Synthetic Strategies

| Methodology | Target | Potential Catalyst/Reagent | Anticipated Outcome |

| Biocatalytic Reduction | (1R,2R/S)- and (1S,2R/S)-2-bromo-1-(4-methylphenyl)pentan-1-ol | Engineered Ketoreductases (KREDs) or Dehydrogenases (e.g., TeSADH mutants) | Access to all four stereoisomers of the corresponding chiral bromohydrin. nih.gov |

| Organocatalytic α-Bromination | (R)- or (S)-2-bromo-1-(4-methylphenyl)-1-pentanone | Chiral amines (e.g., proline derivatives) or phase-transfer catalysts | Direct enantioselective synthesis of the target α-bromoketone. |

| Transition Metal Catalysis | (R)- or (S)-2-bromo-1-(4-methylphenyl)-1-pentanone | Chiral Lewis acid complexes (e.g., Fe, Cu, Zn) with chiral ligands | High enantioselectivity in the α-bromination of 1-(p-tolyl)pentan-1-one. |

Exploration of New Reactivity Patterns and Derivatizations for Advanced Scaffolds

The dual reactivity of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- makes it an ideal substrate for creating diverse and complex molecular architectures. While its use in classical reactions like Hantzsch thiazole (B1198619) synthesis is known, many modern synthetic transformations have not been applied to this substrate. researchgate.net

Future research could explore its participation in novel cross-coupling reactions. For instance, palladium- or copper-catalyzed coupling of the enolate form could enable the introduction of various aryl, heteroaryl, or alkyl groups at the α-position, moving beyond simple substitution with heteroatom nucleophiles. Furthermore, exploiting the carbonyl group, derivatization into silyl (B83357) enol ethers or N-enamines could open pathways for Mukaiyama aldol (B89426) or Michael reactions, respectively, creating complex carbon-carbon bonds. organic-chemistry.org

The generation of α,β-unsaturated ketones via dehydrobromination is a well-known transformation. libretexts.orglibretexts.org However, future studies could investigate diastereoselective versions of this elimination or trap the resulting enone in situ in tandem cycloaddition reactions (e.g., Diels-Alder, Nazarov cyclization) to rapidly construct polycyclic systems. beilstein-journals.org

Integration into Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs) offer a powerful strategy for building molecular complexity in a single, efficient step by combining three or more reactants. researchgate.net These reactions are highly valued for their atom economy and ability to generate diverse compound libraries. nih.gov The integration of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- into MCRs is a significant and unexplored research avenue.

For example, it could serve as the ketone component in reactions like the Petasis or Ugi syntheses. nih.gov In a potential Ugi-type reaction, the ketone could react with an amine, an isocyanide, and a carboxylic acid. The resulting α-acylamino amide product would still possess the bromine atom, allowing for a post-MCR transformation, such as an intramolecular cyclization to form complex heterocycles. Similarly, its involvement in cascade or domino reactions, where the initial reaction at one functional group triggers a subsequent transformation at another, could lead to the rapid synthesis of intricate scaffolds like spirocycles or fused-ring systems. nih.govscispace.com

Table 2: Proposed Multicomponent and Cascade Reaction Schemes

| Reaction Type | Components | Potential Scaffold |

| Ugi-Type MCR | 1-Pentanone, 2-bromo-1-(4-methylphenyl)-, Amine, Isocyanide, Carboxylic Acid | Highly functionalized α-acylamino amides poised for secondary cyclization. nih.gov |

| Petasis-Type MCR | 1-Pentanone, 2-bromo-1-(4-methylphenyl)-, Secondary Amine, Organoboronic Acid | Substituted β-amino alcohols with potential for further derivatization. |

| Michael-Initiated Cascade | Base-induced enolate of the ketone + Michael acceptor | Polyfunctionalized carbocyclic or heterocyclic systems via sequential Michael addition and intramolecular alkylation. |

Advanced Applications in Natural Product and Fine Chemical Synthesis

Natural products and their analogues are a vital source of inspiration for drug discovery. nih.gov The structural motifs accessible from α-bromoketones are prevalent in many biologically active molecules. beilstein-journals.org Future research should focus on strategically employing 1-Pentanone, 2-bromo-1-(4-methylphenyl)- as a key building block in the total synthesis of natural products or in the generation of "biology-oriented" libraries of pseudo-natural products.

The p-tolyl group and the functionalized pentanone chain could be elaborated into structures resembling sesquiterpenoids or other natural products containing substituted aromatic rings. beilstein-journals.org For instance, intramolecular Friedel-Crafts-type reactions could be explored to synthesize indanone derivatives, which are core structures in various bioactive compounds. beilstein-journals.orgscispace.com The synthesis of fine chemicals, such as specialized polymer additives, photosensitive materials, or agrochemicals, also represents a promising application area. bloomtechz.com The reactivity of the α-bromoketone functionality allows for its incorporation into larger molecular systems designed for specific material properties.

Innovative Analytical Strategies for In Situ Reaction Monitoring and Process Optimization

To fully unlock the synthetic potential of 1-Pentanone, 2-bromo-1-(4-methylphenyl)-, a deep mechanistic understanding of its formation and subsequent reactions is crucial. The application of modern analytical techniques for in situ reaction monitoring presents a significant opportunity for future research. spectroscopyonline.com

Time-resolved in situ (TRIS) spectroscopic methods, such as ReactIR (FTIR), Raman, or NMR spectroscopy, could be employed to track the real-time concentration of reactants, intermediates, and products. spectroscopyonline.comresearchgate.net This data would be invaluable for several reasons:

Mechanistic Insight: Identifying transient intermediates could confirm or refute proposed reaction mechanisms.

Kinetic Analysis: Determining reaction rates as a function of concentration, temperature, and catalyst loading would allow for precise process control. libretexts.org

Process Optimization: Real-time data enables the rapid optimization of reaction conditions to maximize yield, minimize impurities, and ensure scalability.

For example, monitoring the acid-catalyzed bromination of 1-(p-tolyl)pentan-1-one could reveal the rate-determining step and help control the formation of potential over-brominated or aromatic-brominated side products. libretexts.orgnih.gov This level of process understanding is essential for transitioning laboratory-scale procedures to efficient and robust industrial-scale syntheses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-1-(4-methylphenyl)-1-pentanone, and how can reaction purity be optimized?

- Synthesis : The compound can be synthesized via bromination of the corresponding ketone precursor using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous conditions. For example, bromination of 1-(4-methylphenyl)-1-pentanone in acetic acid or dichloromethane at 0–5°C yields the target compound .

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and high-resolution mass spectrometry (HRMS). Monitor reaction progress using FT-IR to track carbonyl (C=O) and C-Br bond formation .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

- Methodology : Acquire ¹H, ¹³C, and DEPT-135 NMR spectra in deuterated chloroform (CDCl₃). Key signals include:

- ¹H NMR : A doublet for the methyl group on the aromatic ring (~δ 2.35 ppm), a multiplet for the brominated pentanone chain (δ 3.2–4.1 ppm), and aromatic protons (δ 7.2–7.8 ppm).

- ¹³C NMR : A carbonyl carbon at ~δ 200 ppm and quaternary carbons adjacent to bromine at ~δ 55 ppm.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic fumes (HBr) upon decomposition.

- Storage : Store in a dark, airtight container at 2–8°C to prevent photodegradation and moisture absorption.

- Disposal : Neutralize with a 10% sodium bicarbonate solution before disposal as halogenated waste .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve discrepancies in proposed molecular geometries?

- Crystallization : Grow crystals via slow evaporation of a saturated solution in ethyl acetate/hexane (1:3).

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Process data with SHELXT for structure solution and SHELXL for refinement .

- Analysis : Validate bond lengths (C-Br: ~1.93 Å) and angles using WinGX. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts) .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential (ESP) maps to identify electrophilic sites (e.g., carbonyl carbon and brominated β-carbon).

- Kinetic Studies : Perform Eyring analysis to determine activation parameters for SN₂ reactions with amines or thiols. Compare with experimental kinetic data .

Q. How do structural modifications (e.g., substituent effects) influence biological activity in derivatives?

- SAR Studies : Synthesize derivatives with varying substituents (e.g., -Cl, -OCH₃) on the aromatic ring. Test antimicrobial activity against Gram-positive bacteria (MIC assays).

- Mechanistic Insights : Use molecular docking (AutoDock Vina) to assess binding affinity to bacterial enzyme targets (e.g., dihydrofolate reductase). Correlate with Hammett σ values to quantify electronic effects .

Q. What advanced chromatographic techniques resolve co-eluting impurities in synthesized batches?

- HPLC-MS : Use a C18 column (3.5 µm, 150 × 4.6 mm) with acetonitrile/water (70:30) mobile phase (1 mL/min). Detect impurities via ESI-MS in positive ion mode.

- GC×GC-TOFMS : Employ two-dimensional gas chromatography for volatile byproducts. Identify halogenated contaminants using NIST library matching .

Data Contradiction Analysis

Q. How to address conflicting NMR data between experimental and theoretical predictions?

- Root Cause : Solvent effects or conformational flexibility may shift signals. For example, computed gas-phase NMR shifts may differ from experimental CDCl₃ data.

- Resolution : Use polarizable continuum models (PCM) in DFT calculations to simulate solvent effects. Validate with variable-temperature NMR to probe conformational equilibria .

Q. Why do crystallographic bond lengths for C-Br vary across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products